Heptyl Undecyl Phthalate-d4
CAS No.:
Cat. No.: VC0200069
Molecular Formula: C₂₆H₃₈D₄O₄
Molecular Weight: 422.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₃₈D₄O₄ |
|---|---|
| Molecular Weight | 422.63 |
Introduction
Chemical Identity and Structure
Basic Information
Heptyl Undecyl Phthalate-d4 is a deuterated analog of heptyl undecyl phthalate, containing four deuterium atoms substituted for hydrogen atoms on the benzene ring of the phthalate structure. The compound's formal chemical name is 1-O-heptyl 2-O-undecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate .
Physical and Chemical Properties
The key physicochemical properties of Heptyl Undecyl Phthalate-d4 are summarized in Table 1.
Table 1: Physicochemical Properties of Heptyl Undecyl Phthalate-d4
| Property | Value |
|---|---|
| Molecular Formula | C₂₆D₄H₃₈O₄ |
| Molecular Weight | 422.634 g/mol |
| CAS Registry Number | Not specified in sources |
| Physical State | Neat (likely liquid at room temperature) |
| Structure Type | Phthalate diester with deuterium labeling |
| Country of Origin | CANADA |
The compound features a benzene ring with four deuterium atoms at positions 3, 4, 5, and 6, with two carboxylate groups at positions 1 and 2. These carboxylate groups are esterified with heptyl and undecyl alcohol chains, creating the characteristic diester structure of phthalates .
Structural Identifiers
For precise identification and characterization, several structural identifiers are available for Heptyl Undecyl Phthalate-d4:
SMILES Notation:
[2H]c1c([2H])c([2H])c(C(=O)OCCCCCCCCCCC)c(C(=O)OCCCCCCC)c1[2H]
InChI:
InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D
Role in Analytical Chemistry
Application as an Internal Standard
Heptyl Undecyl Phthalate-d4 serves a critical function in analytical chemistry as an internal standard for the quantification of phthalate esters in various environmental and biological matrices. The deuterium labeling provides a mass spectral shift that allows the compound to be distinguished from its non-deuterated analogs when analyzed by mass spectrometry, while maintaining nearly identical chemical properties .
This makes the compound particularly valuable for isotope dilution methods, which are considered among the most accurate approaches for quantifying trace organic contaminants. When a known amount of Heptyl Undecyl Phthalate-d4 is added to samples prior to extraction and analysis, it compensates for variations in recovery and instrumental performance, thereby enhancing analytical accuracy and precision .
Analytical Methods
Gas chromatography coupled with mass spectrometry (GC/MS) is the predominant analytical technique used for the determination of phthalates utilizing deuterated standards like Heptyl Undecyl Phthalate-d4. This approach offers high sensitivity and selectivity for these compounds.
In modern analytical laboratories, multiple reaction monitoring (MRM) methods have been developed for the simultaneous analysis of numerous hazardous chemicals, including phthalate esters. Heptyl undecyl phthalate and its deuterated analog can be included in comprehensive analytical methods covering up to 170 compounds of environmental concern .
Relationship to Parent Compounds
Non-Deuterated Analog
The non-deuterated analog, heptyl undecyl phthalate (C₂₆H₄₂O₄), serves as the parent compound for Heptyl Undecyl Phthalate-d4. This compound has a molecular weight of 418.31 g/mol and features the same basic structure but with hydrogen atoms instead of deuterium in the aromatic ring positions .
The predicted collision cross section (CCS) values for various adducts of the non-deuterated compound are presented in Table 2, which may be useful for analytical method development using ion mobility mass spectrometry.
Table 2: Predicted Collision Cross Section Values for Heptyl Undecyl Phthalate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 419.31560 | 210.3 |
| [M+Na]⁺ | 441.29754 | 218.7 |
| [M+NH₄]⁺ | 436.34214 | 214.5 |
| [M+K]⁺ | 457.27148 | 210.3 |
| [M-H]⁻ | 417.30104 | 210.1 |
| [M+Na-2H]⁻ | 439.28299 | 211.6 |
| [M]⁺ | 418.30777 | 211.1 |
| [M]⁻ | 418.30887 | 211.1 |
These values would likely be very similar for the deuterated analog, with slight differences due to the isotopic substitution .
Phthalate Family Context
Heptyl undecyl phthalate belongs to a broader class of compounds known as di-C7-11-branched and linear alkyl esters, also referred to as di(heptyl, nonyl, undecyl) phthalate (DHNUP, CAS: 68515-42-4). This mixture consists of phthalate diesters with alkyl chain lengths ranging from C7 to C11, and includes both linear and branched isomers .
DHNUP has been identified as a high priority for human health risk assessment due to its reproductive and developmental toxicity. Studies have shown that this class of phthalates can cause developmental issues in animal models, including reduced fetal body weight, testicular atrophy, and reduced testis weights .
Environmental and Analytical Significance
Environmental Concerns
Phthalate esters, including those with longer alkyl chains like heptyl and undecyl groups, are frequently detected persistent organic pollutants in the environment. These compounds typically enter the environment during production, manufacturing, and through leaching, migration, and volatilization during product use and disposal .
Higher molecular weight phthalates with low water solubility tend to strongly adsorb to soil and suspended particulate matter in water, making them less accessible to biodegradation processes. This characteristic contributes to their environmental persistence despite being less bioavailable than shorter-chain phthalates .
Analytical Challenges
The analysis of phthalates in environmental and biological samples presents several challenges, including:
-
Ubiquitous laboratory contamination
-
Complex matrices requiring extensive sample preparation
-
Isomeric complexity requiring high chromatographic resolution
-
Trace-level detection requirements
To address these challenges, isotopically labeled internal standards like Heptyl Undecyl Phthalate-d4 are essential for accurate quantification. These standards compensate for matrix effects, extraction efficiency variations, and instrument response fluctuations .
Research Applications
Environmental Monitoring
Deuterated phthalate standards, including compounds like Heptyl Undecyl Phthalate-d4, are crucial for environmental monitoring studies that aim to quantify the levels of phthalate esters in various matrices. Recent research has focused on determining phthalate concentrations in freshwater, sediments, soil, and atmospheric particulate matter .
For example, studies have found that di-n-butyl phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) are primary phthalate ester pollutants in the environment, with urbanization increasing their discharge to atmospheric and aquatic environments . Similar monitoring approaches could be applied to longer-chain phthalates like heptyl undecyl phthalate using the deuterated analog as an internal standard.
Wastewater Treatment Studies
Research on phthalate removal during wastewater treatment processes has shown that higher molecular weight phthalates, similar to heptyl undecyl phthalate, are primarily removed through binding to biosolids rather than biodegradation .
Analytical methods employing deuterated standards like Heptyl Undecyl Phthalate-d4 would enable more accurate assessment of removal efficiencies for these compounds in treatment facilities. Studies have demonstrated that combining different wastewater treatment technologies can increase the efficiency of phthalate ester removal from 65-71% to 95-97% .
Human Exposure Assessment
Human biomonitoring studies have employed analytical techniques that utilize deuterated phthalate standards to quantify exposure markers in biological samples. Recent research has explored the use of human hair as a biospecimen for long-term and retrospective determination of xenobiotic exposure, including phthalate esters .
Analytical procedures based on solid-liquid extraction using combined solutions of trifluoroacetic acid and methanol without deconjugation have been developed for quantifying phthalate exposure markers in human hair samples . These methods could potentially incorporate Heptyl Undecyl Phthalate-d4 as an internal standard for the quantification of longer-chain phthalates.
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